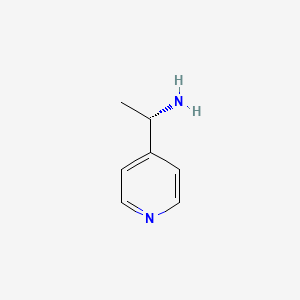

(S)-1-(4-Pyridyl)ethylamine

Vue d'ensemble

Description

(S)-1-(4-Pyridyl)ethylamine is a chiral amine with a pyridine ring attached to an ethylamine group

Mécanisme D'action

Target of Action

Pyridinium salts, which are structurally similar to (s)-1-(4-pyridyl)ethylamine, are known to interact with a wide range of biological targets .

Mode of Action

It is known that pyridinium salts can interact with their targets in various ways, including acting as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Biochemical Pathways

Pyridinium salts are known to affect a wide range of biochemical pathways due to their diverse reactivity .

Result of Action

It is known that pyridinium salts can have a wide range of effects due to their diverse reactivity and interactions with various biological targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Pyridyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(4-Pyridyl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction conditions typically involve the use of a metal catalyst such as palladium or platinum under high pressure and temperature.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Applications De Recherche Scientifique

While the search results primarily discuss "(R)-1-(4-Pyridyl)ethylamine" and "1-(4-Pyridyl)ethylamine," there is no information about the specific enantiomer "(S)-1-(4-Pyridyl)ethylamine". Therefore, the following information will pertain to the applications of the general compound, 1-(4-Pyridyl)ethylamine, with the understanding that the specific enantiomer may exhibit similar properties .

Chemistry

1-(4-Pyridyl)ethylamine serves as a crucial building block in the synthesis of complex molecules, especially in asymmetric synthesis and catalysis. Its chiral nature is particularly valuable in these applications.

- Asymmetric Synthesis: Chiral molecules like 1-(4-Pyridyl)ethylamine are essential for creating other chiral compounds with specific spatial arrangements of atoms. This is critical in pharmaceuticals, where different enantiomers can have vastly different effects.

- Catalysis: As a chiral ligand, it can be used to create catalysts that selectively produce one enantiomer of a product over another. This is highly desirable in the synthesis of pure compounds for research and industrial applications.

Biology

This compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.

- Receptor Binding Studies: 1-(4-Pyridyl)ethylamine can be used to investigate how molecules interact with receptors in biological systems. This is fundamental in understanding biological processes and developing targeted therapies.

Medicine

In medicinal chemistry, 1-(4-Pyridyl)ethylamine is explored for its potential therapeutic applications and serves as a precursor for synthesizing pharmaceutical agents with potential activity against various diseases .

It is used as a pharmaceutical intermediate .

Industry

In the industrial sector, this compound is used to produce specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-(4-Pyridyl)ethylamine: The enantiomer of (S)-1-(4-Pyridyl)ethylamine, with similar chemical properties but different biological activities.

4-(Aminomethyl)pyridine: A structurally related compound with a similar pyridine ring but different substitution pattern.

2-(Pyridyl)ethylamine: Another related compound with the amine group attached to a different position on the pyridine ring.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral recognition and enantioselective processes in various scientific fields.

Activité Biologique

(S)-1-(4-Pyridyl)ethylamine is a chiral amine characterized by a pyridine ring attached to an ethylamine group. Its biological activity has been the subject of various studies, focusing on its potential as a neurotransmitter analog and its interactions with biological receptors. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHN

- CAS Number : 27854-96-2

- Structure : The compound features a pyridine ring, which is known for its diverse biological activities due to its ability to interact with various molecular targets.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Its structural similarity to neurotransmitters allows it to modulate receptor activity, influencing various biochemical pathways. The following mechanisms have been identified:

- Neurotransmitter Analog : It acts as an analog to neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.

- Receptor Interaction : The compound may interact with specific receptors, including those involved in neurotransmission, which could lead to therapeutic effects in neurological disorders.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including this compound. Research indicates that compounds with a pyridine nucleus demonstrate significant therapeutic properties:

- Antimicrobial Activity : Pyridine compounds have shown effectiveness against various bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .

- Antiviral Activity : The potential antiviral properties are particularly relevant in the context of emerging infectious diseases. The compound's structural features may enhance its efficacy against viral pathogens .

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has focused on:

- Neurotransmitter Modulation : By interacting with neurotransmitter receptors, the compound may help restore balance in neurochemical signaling, which is often disrupted in neurodegenerative conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Neuroprotective Study :

- A study evaluated the neuroprotective effects of this compound in models of oxidative stress, revealing that it could reduce neuronal damage and improve cell viability under stress conditions.

- Binding Affinity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| (R)-1-(4-Pyridyl)ethylamine | CHN | Enantiomeric form; studied for specific activities |

| 4-(1-Aminoethyl)pyridine | CHN | Neuroactive agent; similar structure |

| 4-Pyridylethylamine | CHN | Lacks chiral center; different reactivity |

The unique substitution pattern on the pyridine ring of this compound influences its reactivity and biological properties compared to similar compounds.

Propriétés

IUPAC Name |

(1S)-1-pyridin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.